REACTION_CXSMILES
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B(O)O.Br[C:5]1[CH:6]=[CH:7][C:8]([F:13])=[C:9]([CH:12]=1)[CH:10]=[O:11].[S:14]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15]1>>[F:13][C:8]1[CH:7]=[CH:6][C:5]([C:16]2[CH:17]=[CH:18][S:14][CH:15]=2)=[CH:12][C:9]=1[CH:10]=[O:11]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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B(O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)F
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Name
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Quantity
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27 mg
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Type
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reactant
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Smiles
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S1C=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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FC1=C(C=O)C=C(C=C1)C1=CSC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |